N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a piperidine ring, and a cyclopropylsulfonyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine itself, which undergoes sulfonylation with cyclopropylsulfonyl chloride in the presence of a base like triethylamine (Et₃N).
Coupling Reaction: The final step involves coupling the piperidine derivative with the benzofuran core. This is typically achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the carbonyl carbon of the benzofuran carboxamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and an appropriate nucleophile.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: NaH, sodium methoxide (NaOCH₃), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the benzofuran ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. For example, the piperidine ring may interact with neurotransmitter receptors, while the benzofuran core could engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(Cyclopropylsulfonyl)-4-piperidinyl]methyl}-1-(4-fluorophenyl)cyclopropanecarboxamide
- 5-Bromo-N-{[1-(cyclopropylsulfonyl)-4-piperidinyl]methyl}-2-thiophenesulfonamide
Uniqueness
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a piperidine ring and a cyclopropylsulfonyl group. This structural arrangement imparts distinct chemical properties and biological activities that are not commonly found in other compounds. The presence of the methoxy group further enhances its reactivity and potential for derivatization.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-4-2-3-14-11-17(26-18(14)16)19(22)20-12-13-7-9-21(10-8-13)27(23,24)15-5-6-15/h2-4,11,13,15H,5-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTMXPOKJQDNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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